molecular formula C9H7NOS B3053135 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile CAS No. 51263-42-4

2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile

Cat. No.: B3053135
CAS No.: 51263-42-4
M. Wt: 177.22 g/mol
InChI Key: POYNMLKHUGUPKH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1,4-benzoxathiine-2-carbonitrile typically involves the cyclization of o-mercaptophenols with α-halo nitriles under basic conditions. One common method includes the reaction of o-mercaptophenol with 2-bromoacetonitrile in the presence of a base such as sodium methoxide. This reaction proceeds through an intramolecular cyclization to form the desired benzoxathiine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzoxathiine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,3-dihydro-1,4-benzoxathiine derivatives. These compounds have shown activity against various cancer cell lines, including the MCF-7 breast cancer cell line. They function by inducing apoptosis and inhibiting specific protein kinases such as GP132, ERN1, and RAC1, which are crucial in cancer progression and survival .

Antimicrobial Properties

The benzoxathiine scaffold has been explored for its antimicrobial properties. Compounds derived from this structure have demonstrated effectiveness against bacterial strains such as Streptococcus and Klebsiella. The mechanism often involves the inhibition of bacterial cell division by targeting essential proteins like FtsZ .

Enzyme Inhibition

Another significant application is in the inhibition of carbonic anhydrase (CA) enzymes, which are implicated in various physiological processes and diseases such as glaucoma and cancer. Inhibition of CA can lead to therapeutic effects in conditions characterized by abnormal fluid accumulation or elevated intraocular pressure .

Synthesis Techniques

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives typically involves various reaction conditions that influence regioselectivity. For instance, the treatment of 1,2-mercaptophenol with specific bromoacrylates under controlled conditions allows for the selective formation of either 2-substituted or 3-substituted derivatives .

Table 1: Summary of Synthetic Methods for 2,3-Dihydro-1,4-benzoxathiine Derivatives

Reaction ConditionsYield (%)Regioselectivity
DMF at 60°C86%Predominantly 2-substituted
DMSO at room temperature62%Mixture of regioisomers
Acetone at room temperatureVariableSolvent-dependent

Case Study: Anticancer Activity

A study published in the Journal of Organic Chemistry investigated the anticancer effects of synthesized benzoxathiine derivatives on MCF-7 cells. The results indicated a dose-dependent response with significant apoptosis induction at higher concentrations, suggesting that structural modifications could enhance efficacy .

Case Study: Antimicrobial Efficacy

Research conducted by Straniero et al. focused on the antibacterial properties of these compounds against Klebsiella pneumoniae. The study revealed that certain derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzoxathiine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxane: Contains an oxygen atom instead of sulfur.

    2,3-Dihydro-1,4-benzodithiine: Contains two sulfur atoms instead of one oxygen and one sulfur.

Uniqueness: 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxathiine family, characterized by the presence of both oxygen and sulfur in its structure. Its unique chemical properties suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C9H8NOSC_9H_8NOS. The compound features a bicyclic structure that contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₉H₈NOS
Molecular Weight180.23 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in the benzoxathiine class may exhibit antimicrobial and anticancer properties. The mechanism often involves the modulation of enzyme activity and receptor interactions.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Antimicrobial Activity
Studies have shown that derivatives of benzoxathiines can exhibit potent antimicrobial effects against various pathogens. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. For example:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values: Some derivatives showed IC50 values as low as 10 μM against HeLa cells, indicating strong cytotoxicity .

Case Studies

  • Anticancer Activity Evaluation
    • A study evaluated the cytotoxic effects of various benzoxathiine derivatives on cancer cell lines. The results indicated that modifications at specific positions on the benzoxathiine ring could enhance cytotoxicity.
    • Findings: Compounds with electron-withdrawing groups at the para position exhibited increased activity against HeLa cells.
  • Antimicrobial Screening
    • Another investigation focused on the antimicrobial properties of benzoxathiine derivatives, including this compound.
    • Results: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxathiine derivatives. Modifications to the carbonitrile group and variations in substituents on the benzene ring have been shown to influence both potency and selectivity towards specific biological targets.

ModificationEffect on Activity
Electron-withdrawing groupsIncreased anticancer activity
Alkyl substitutionsEnhanced antimicrobial properties

Properties

IUPAC Name

2,3-dihydro-1,4-benzoxathiine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYNMLKHUGUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540435
Record name 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51263-42-4
Record name 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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